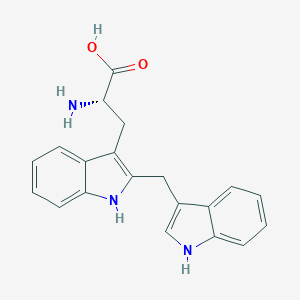

2-(3-Indolylmethyl)-L-tryptophan

描述

2-(3-Indolylmethyl)-L-tryptophan is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Indolylmethyl)-L-tryptophan typically involves the use of indole derivatives as starting materials. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of methanesulfonic acid under reflux conditions in methanol to produce tricyclic indole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.

化学反应分析

Types of Reactions

2-(3-Indolylmethyl)-L-tryptophan can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indole-3-carboxylic acid, while reduction may produce indole-3-methanol.

科学研究应用

Biochemical Properties and Mechanisms of Action

IMT exhibits several biochemical properties that make it a subject of interest in pharmacological research. As a derivative of L-tryptophan, IMT retains the ability to influence serotonin levels in the brain.

- Serotonin Precursor : Like L-tryptophan, IMT can serve as a precursor for serotonin synthesis, potentially affecting mood and behavior. Research indicates that manipulating tryptophan levels can alter serotonin production, which is crucial for treating mood disorders .

- Neuroprotective Effects : Studies suggest that compounds related to tryptophan may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases . The indole structure of IMT may contribute to these effects by modulating neurotransmitter systems.

Mental Health Disorders

IMT's role as a serotonin precursor positions it as a candidate for addressing various mental health conditions:

- Depression and Anxiety : Given its influence on serotonin levels, IMT may be beneficial in managing depression and anxiety disorders. Clinical trials involving L-tryptophan have shown promise in alleviating symptoms of these conditions when used alone or in combination with other therapies .

Cancer Research

Recent studies have begun to explore the potential anti-cancer properties of tryptophan derivatives:

- Tumor Growth Inhibition : Research indicates that tryptophan metabolites can influence tumor growth and immune responses. IMT may enhance the efficacy of certain cancer treatments by modulating immune function and reducing tumor proliferation .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of IMT in biological samples are crucial for understanding its pharmacokinetics and therapeutic potential.

Electrochemical Methods

Electrochemical sensors have been developed to detect L-tryptophan derivatives, including IMT:

- Differential Pulse Voltammetry (DPV) : This method has been successfully used to quantify tryptophan in food samples, demonstrating its applicability in monitoring dietary intake . The sensitivity of electrochemical methods allows for precise measurements even at low concentrations.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is another method utilized for analyzing tryptophan derivatives:

- Purity Assessment : Studies assessing the purity of dietary supplements containing L-tryptophan have highlighted the importance of HPLC in identifying impurities that could affect health outcomes . This is particularly relevant given the historical context of contamination issues associated with L-tryptophan products.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the applications and implications of IMT:

作用机制

The mechanism of action of 2-(3-Indolylmethyl)-L-tryptophan involves its interaction with various molecular targets and pathways. It can modulate gene expression by influencing DNA methyltransferases, histone deacetylases, and transcription factors such as the aryl hydrocarbon receptor . These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications.

Uniqueness

2-(3-Indolylmethyl)-L-tryptophan is unique due to its specific structure and the range of biological activities it exhibits. Its ability to modulate multiple molecular targets and pathways makes it a valuable compound for research in various fields.

生物活性

2-(3-Indolylmethyl)-L-tryptophan is a derivative of tryptophan known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Overview of this compound

This compound is synthesized from L-tryptophan, an essential amino acid. It plays a significant role in the biosynthesis of indole glucosinolates, which are known for their health benefits, particularly in cancer prevention and anti-inflammatory effects.

Target Interactions

The compound interacts with several biological targets, exhibiting a wide range of activities:

- Antiviral : Inhibits viral replication.

- Anti-inflammatory : Reduces pro-inflammatory cytokines.

- Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.

- Antioxidant : Scavenges free radicals and reduces oxidative stress.

Biochemical Pathways

This compound influences various biochemical pathways:

- Apoptosis Regulation : Modulates cell death pathways, promoting apoptosis in malignant cells.

- Cell Cycle Progression : Affects the cell cycle, potentially slowing down proliferation in cancerous tissues.

Cellular Effects

In vitro studies indicate that this compound exhibits chemopreventive properties. For example, it has been shown to inhibit the proliferation of breast cancer cells through mechanisms involving the regulation of apoptosis and cell cycle arrest .

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts biological outcomes. In studies involving animal models:

- Low to moderate doses have been well tolerated and show beneficial effects on tumor growth inhibition.

- Higher doses may lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Summary of Biological Activities

Case Study 1: Cancer Cell Proliferation

A study examined the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM over a 48-hour exposure period. This suggests its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory properties using a mouse model of induced inflammation. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

属性

IUPAC Name |

(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZFOWZVRUMXDQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149724-31-2 | |

| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-tryptophan is an essential amino acid used in various applications, including dietary supplements and pharmaceuticals. The presence of contaminants, even in trace amounts, can significantly impact the safety and efficacy of these products [, , ]. Therefore, understanding the formation, occurrence, and potential risks associated with contaminants like 2-(3-Indolylmethyl)-L-tryptophan is crucial for ensuring product quality and consumer safety. This research helps to develop robust analytical methods for detecting and quantifying these contaminants, which is essential for regulatory compliance and risk mitigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。